Ethyl 4-(3-bromo-4-formylphenoxy)benzoate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is not explicitly provided in the sources retrieved .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the sources retrieved .Scientific Research Applications
Synthesis and Biological Activity in Pest Control : Ethyl 4-(3-bromo-4-formylphenoxy)benzoate derivatives have been studied for their anti-juvenile hormone activity, particularly targeting the larval epidermis of insects like the silkworm, Bombyx mori. These compounds can induce metamorphosis in insects, indicating their potential use in pest control strategies (Kuwano et al., 2008).
Chemical Synthesis and Structural Analysis : The compound has been synthesized through various chemical reactions, such as intramolecular cycloaddition. Its structure, including the configuration of its rings and groups, has been analyzed, contributing to the understanding of its chemical properties and potential applications in various fields (He, 2010).
Antibacterial Properties from Marine Sources : Studies have identified compounds structurally similar to this compound in marine algae, which exhibit antibacterial properties. This highlights the potential of such compounds in developing new antibacterial agents (Xu et al., 2003).
Liquid Crystalline Properties for Material Science : Research into nonsymmetric dimers containing this compound has revealed their potential in creating materials with specific mesomorphic (liquid crystalline) properties. This has implications for the development of new materials in technology and material science (Rahman et al., 2009).
Pharmacological Research : The compound's pharmacological properties have been explored, particularly in relation to β3-adrenoceptor agonists for the treatment of preterm labor. This research contributes to the understanding of new therapeutic avenues in medicine (Croci et al., 2007).
Chemical Reactions and Synthesis : Various studies have explored the chemical reactions involving this compound, contributing to the broader field of organic chemistry and synthesis. These studies provide insights into creating specific compounds and intermediates for further research and application (Kimura et al., 1982).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(3-bromo-4-formylphenoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO4/c1-2-20-16(19)11-3-6-13(7-4-11)21-14-8-5-12(10-18)15(17)9-14/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETWHASWJSGZSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732315 | |
Record name | Ethyl 4-(3-bromo-4-formylphenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1196474-68-6 | |
Record name | Ethyl 4-(3-bromo-4-formylphenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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